![molecular formula C11H13N B15232752 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine typically involves the cyclopropanation of an indene derivative followed by amination. One common method involves the reaction of indene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination can be achieved using various amine sources under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Potential therapeutic applications in the treatment of diseases related to epigenetic modifications.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine
- Spiro[cyclopropane-1,1’-indene]-2-amine
Uniqueness
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is unique due to its specific substitution pattern and the presence of the amine group at the 4’ position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
spiro[2,3-dihydroindene-1,1'-cyclopropane]-4-amine |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9-8(10)4-5-11(9)6-7-11/h1-3H,4-7,12H2 |
Clé InChI |
HUGAPPDYYDETDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)C3=C1C(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)

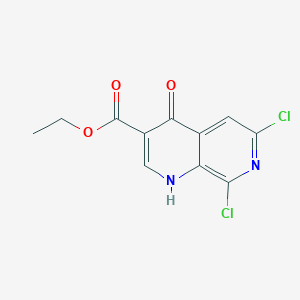
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
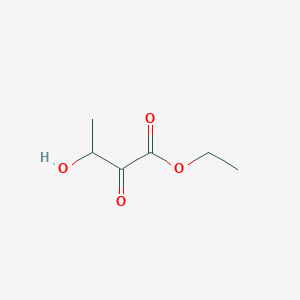
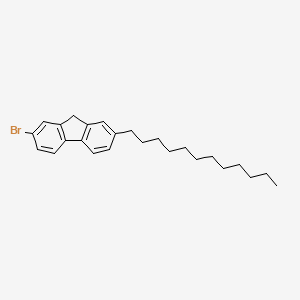
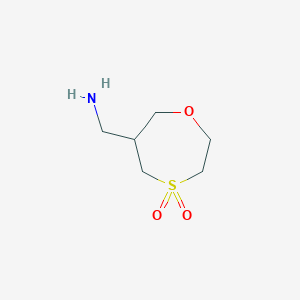
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)

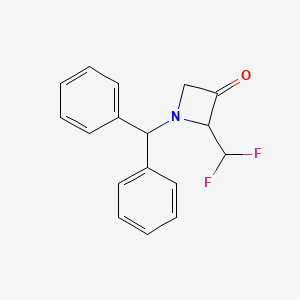

![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)
